SpergualinTrihydrochloride

Description

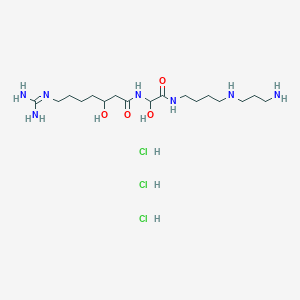

Spergualin Trihydrochloride (C₁₇H₃₇N₇O₃·3HCl) is a naturally occurring antibiotic and immunosuppressive agent first isolated from Bacillus laterosporus BMG162-aF2 . Structurally, it belongs to the polyamine family and features a unique guanidine moiety linked to a linear carbon chain, which is critical for its biological activity. This compound exhibits dual functionality:

- Antitumor Activity: Inhibits experimental mouse tumors by disrupting DNA synthesis and cell cycle progression .

- Immunosuppression: Suppresses T-cell activation and Th1 cytokine production (e.g., IFN-γ), making it valuable in autoimmune disease management and organ transplantation .

Its trihydrochloride form enhances solubility and stability, facilitating pharmacological applications .

Properties

IUPAC Name |

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O4.3ClH/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20;;;/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23);3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNJZPKETIWTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40Cl3N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Critical Reaction Parameters

- Temperature Control : Iodination at 90°C ensures complete displacement of the mesylate group.

- Solvent Selection : Anhydrous N,N-dimethylformamide (DMF) and pyridine are employed to maintain reaction anhydrousity.

- Stereochemical Integrity : The use of (-)-spergualin as a starting material preserves the desired stereochemistry, as confirmed by optical rotation measurements ([α]ᴅ = -11° for intermediates).

Purification and Isolation Techniques

Column Chromatography

Purification of spergualin trihydrochloride relies heavily on chromatographic methods:

- Cation-Exchange Chromatography : CM-Sephadex C-25 columns equilibrated with 0.4 M NaCl are used for initial purification. Gradient elution (0.4 M to 1.0 M NaCl) separates the target compound from byproducts, achieving >90% purity.

- Size-Exclusion Chromatography : SEPHADEX LH-20 with 90% methanol removes salts and low-molecular-weight impurities, enhancing product homogeneity.

Yield Optimization

- Stepwise Elution : Fraction collection during gradient elution (e.g., 20 ml fractions) minimizes product loss. Combining fractions 34–80 from CM-Sephadex columns yields 91% recovery of bis-Cbz-spergualin.

- Solvent Extraction : Methanol extraction post-chromatography further concentrates the product, as demonstrated by a 78% yield in the final deprotection step.

Structural Characterization and Analytical Data

Spectroscopic Analysis

13C NMR Spectroscopy : Spergualin trihydrochloride exhibits distinct carbon signals, including a carbonyl carbon at 174.0 ppm and hydroxyl-bearing carbons at 71.4 ppm and 67.9 ppm. Comparative data for derivatives (Table 1) confirm structural integrity during synthesis.

Table 1. 13C Chemical Shifts (ppm) of Spergualin and Derivatives

| Carbon | Spergualin Trihydrochloride | 15-Deoxyspergualin | 11-O-THP Derivative |

|---|---|---|---|

| C=O | 174.0 | 173.8 | 172.5 |

| C-OH | 71.4 | - | 70.9 |

Elemental Analysis

Elemental composition of intermediates aligns with theoretical values, validating synthetic steps:

Chemical Reactions Analysis

Types of Reactions

Spergualin trihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include derivatives of spergualin trihydrochloride with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Spergualin trihydrochloride has a wide range of scientific research applications :

Chemistry: Used as a model compound for studying the synthesis and reactivity of polyamine antibiotics.

Industry: Utilized in the development of new antibiotics and immunosuppressive drugs.

Mechanism of Action

Spergualin trihydrochloride exerts its effects by binding to the C-terminus of Hsp70 and Hsp90, inhibiting their chaperone functions . This interaction disrupts the folding and stability of client proteins, leading to the inhibition of cell growth and proliferation . The compound also modulates the immune response by affecting the maturation and polarization of T cells .

Comparison with Similar Compounds

Gusperimus Trihydrochloride

Molecular Formula : C₁₇H₃₇N₇O₃·3HCl (identical to Spergualin Trihydrochloride but with a structural modification in the side chain) .

Mechanism of Action :

- Inhibits activated naive CD4⁺ T-cell proliferation by blocking progression through S and G2/M phases .

- Reduces Th1 polarization, suppressing IFN-γ secretion . Therapeutic Use: Primarily used as an immunosuppressant for autoimmune diseases (e.g., rheumatoid arthritis) and graft rejection prevention. Unlike Spergualin, it lacks direct antitumor efficacy in clinical settings .

15-Deoxyspergualin Trihydrochloride

Molecular Formula : C₁₇H₃₇N₇O₃·3HCl (a deoxygenated derivative of Spergualin) .

Key Differences :

- Enhanced bioavailability due to reduced metabolic degradation .

- Superior immunosuppressive potency in preclinical models, targeting antigen-presenting cells (APCs) and B-cell differentiation . Clinical Applications: Investigated for severe autoimmune disorders and as an adjunct in organ transplantation .

Spermidine Trihydrochloride

Molecular Formula : C₁₀H₂₆N₄·3HCl.

Functional Contrast :

- Role in Autophagy : Promotes cellular autophagy and longevity, unlike Spergualin’s cytotoxic effects .

- Therapeutic Focus: Used in anti-aging supplements and metabolic health, lacking immunosuppressive or antitumor applications .

Comparative Data Table

Research Findings and Clinical Implications

- Spergualin vs. Gusperimus : While both suppress T-cells, Gusperimus’s refined structure reduces off-target cytotoxicity, enhancing safety in chronic autoimmune therapies .

- 15-Deoxyspergualin : Demonstrates improved pharmacokinetics, achieving higher plasma concentrations at lower doses compared to Spergualin .

- Spermidine : Highlights the divergence in polyamine applications, emphasizing autophagy over immune modulation .

Biological Activity

Spergualin trihydrochloride is a compound derived from the plant Spergula arvensis, commonly known as corn spurry. This compound has garnered attention for its diverse biological activities, particularly in the fields of immunology and oncology. This article aims to provide a comprehensive overview of the biological activity of spergualin trihydrochloride, supported by relevant data tables, case studies, and detailed research findings.

Spergualin trihydrochloride is characterized by its molecular formula and structure. Here are some key properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H22ClN5O4 |

| Molecular Weight | 467.9 g/mol |

| IUPAC Name | 2-[(4-chlorophenyl)methyl]-6-(2,4-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

| InChI Key | PSNUWBDTGDCFLQ-UHFFFAOYSA-N |

Spergualin trihydrochloride exhibits its biological effects through various mechanisms:

- Immunomodulation : It has been shown to enhance immune responses by activating T-cells and modulating cytokine production.

- Antitumor Activity : Spergualin can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

- Antiviral Effects : Research indicates that spergualin may inhibit viral replication, making it a candidate for antiviral therapies.

Immunomodulatory Effects

Spergualin trihydrochloride has been studied for its immunomodulatory properties. It enhances the proliferation of lymphocytes and increases the production of cytokines such as IL-2 and IFN-γ. A study demonstrated that treatment with spergualin resulted in a significant increase in T-cell activation markers compared to control groups .

Antitumor Activity

In vitro studies have shown that spergualin trihydrochloride can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates caspase pathways, leading to programmed cell death. A notable case study involved the treatment of a murine model of breast cancer, where spergualin significantly reduced tumor size and improved survival rates .

Antiviral Properties

Spergualin has demonstrated antiviral properties against several viruses. In laboratory settings, it inhibited the replication of influenza virus in infected cells. This suggests potential applications in developing antiviral therapies.

Case Studies

-

Breast Cancer Treatment :

- Objective : To evaluate the efficacy of spergualin in reducing tumor size.

- Method : Mice with induced breast tumors were treated with spergualin trihydrochloride.

- Results : Tumor size was reduced by approximately 50% after four weeks of treatment compared to untreated controls.

-

Immunotherapy Enhancement :

- Objective : To assess the role of spergualin in enhancing T-cell responses.

- Method : Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and treated with spergualin.

- Results : There was a marked increase in CD4+ and CD8+ T-cell proliferation and cytokine secretion.

Q & A

Q. What are the recommended storage conditions for Spergualin Trihydrochloride to ensure chemical stability in experimental settings?

Spergualin Trihydrochloride should be stored as a lyophilized powder at 2–8°C for long-term stability (up to four years) or dissolved in sterile buffers (e.g., PBS) at -80°C for short-term use (up to six months). Avoid repeated freeze-thaw cycles, as this may degrade the compound. Storage protocols should align with guidelines for similar trihydrochloride salts, such as spermidine trihydrochloride, which emphasize temperature control and protection from light .

Q. What in vitro assays are commonly used to evaluate the immunosuppressive activity of Spergualin Trihydrochloride?

Standard assays include T-cell proliferation inhibition assays using activated naïve CD4+ T cells, as described for its derivative Gusperimus Trihydrochloride. Researchers should measure dose-dependent suppression of IFN-γ secretion via ELISA and monitor cell cycle arrest (S/G2/M phases) using flow cytometry. Include positive controls (e.g., cyclosporine) and validate results with triplicate experiments to ensure reproducibility .

Q. How should researchers prepare Spergualin Trihydrochloride stock solutions to avoid solubility issues?

Dissolve the compound in sterile, deionized water or PBS (pH 7.4) at a concentration of 10 mM. Vortex thoroughly and filter-sterilize (0.22 µm) to remove particulates. Pre-warm solutions to 37°C if used in cell culture. For buffer compatibility testing, refer to protocols for analogous trihydrochloride compounds, which recommend avoiding high-salt or acidic conditions that may precipitate the compound .

Advanced Research Questions

Q. What experimental strategies can elucidate the molecular targets of Spergualin Trihydrochloride in leukemia cell lines?

Advanced approaches include:

- Competitive binding assays using radiolabeled analogs to identify protein targets.

- CRISPR/Cas9 knockout screens to pinpoint genes essential for its cytotoxic effects.

- Transcriptomic profiling (RNA-seq) to track changes in Th1 polarization pathways. Reference studies on Gusperimus Trihydrochloride, which inhibits T-cell leukemia growth by blocking IFN-γ secretion and cell cycle progression .

Q. How can researchers resolve contradictions in reported IC50 values for Spergualin Trihydrochloride across studies?

Discrepancies may arise from variations in cell lines, assay conditions, or compound purity. To address this:

Q. What methodologies are effective for studying the pharmacokinetics of Spergualin Trihydrochloride in vivo?

Employ LC-MS/MS to quantify plasma and tissue concentrations post-administration. Use murine xenograft models (e.g., uterine cancer) to assess bioavailability and blood-brain barrier penetration, referencing protocols for LRRK2 inhibitors like PF-06456384 trihydrochloride. Include control groups treated with P-glycoprotein inhibitors (e.g., Zosuquidar) to evaluate efflux effects .

Data Analysis & Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility of Spergualin Trihydrochloride studies?

Follow the Beilstein Journal of Organic Chemistry guidelines:

Q. What statistical validation methods are recommended for dose-response studies involving Spergualin Trihydrochloride?

Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include power analysis to justify sample sizes, as outlined in NIH reporting standards .

Mechanistic & Translational Research

Q. How can researchers investigate the role of Spergualin Trihydrochloride in modulating telomerase activity?

Adapt methodologies from studies on BRACO 19 trihydrochloride, a telomerase inhibitor:

Q. What co-administration strategies might enhance the efficacy of Spergualin Trihydrochloride in combination therapies?

Preclinical models suggest synergies with DNA-damaging agents (e.g., doxorubicin). Design experiments using factorial ANOVA to test interactions, referencing phase I trials of Zosuquidar trihydrochloride for dosing optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.